
N-(1-hydroxycyclopropyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-hydroxycyclopropyl)cyclopropanecarboxamide: is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.16774 g/mol It is characterized by the presence of a cyclopropane ring attached to both a hydroxyl group and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxycyclopropyl)cyclopropanecarboxamide typically involves the following steps:
Formation of Cyclopropane Ring: The cyclopropane ring can be synthesized through various methods, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and a zinc-copper couple.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
化学反应分析
Types of Reactions
N-(1-hydroxycyclopropyl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-(1-oxocyclopropyl)cyclopropanecarboxamide.
Reduction: Formation of N-(1-hydroxycyclopropyl)cyclopropanamine.
Substitution: Formation of various substituted cyclopropyl derivatives depending on the nucleophile used.
科学研究应用
N-(1-hydroxycyclopropyl)cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of N-(1-hydroxycyclopropyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropane ring can also interact with hydrophobic regions of proteins or enzymes, potentially modulating their function.
相似化合物的比较
Similar Compounds
Cyclopropanecarboxamide: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
N-(1-hydroxyethyl)cyclopropanecarboxamide: Contains an ethyl group instead of a cyclopropyl group, affecting its steric and electronic properties.
N-(1-hydroxycyclopropyl)acetamide: Has an acetamide group instead of a cyclopropanecarboxamide group, altering its chemical behavior.
Uniqueness
N-(1-hydroxycyclopropyl)cyclopropanecarboxamide is unique due to the presence of both a hydroxyl group and a cyclopropane ring, which confer distinct reactivity and potential biological activity. Its structural features make it a valuable compound for various scientific research applications.
属性
分子式 |
C7H11NO2 |
|---|---|
分子量 |
141.17 g/mol |
IUPAC 名称 |
N-(1-hydroxycyclopropyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C7H11NO2/c9-6(5-1-2-5)8-7(10)3-4-7/h5,10H,1-4H2,(H,8,9) |
InChI 键 |
UMNWKRNJZDHHTA-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(=O)NC2(CC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


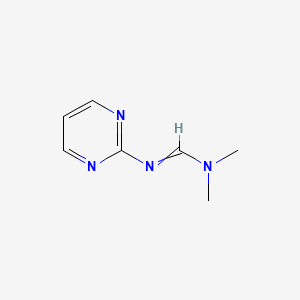
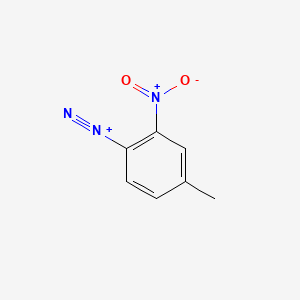
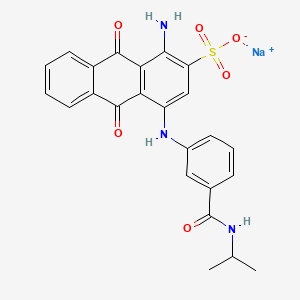

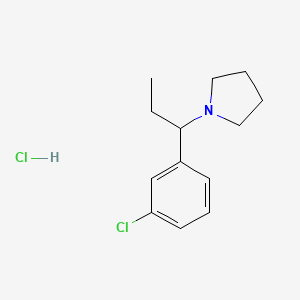
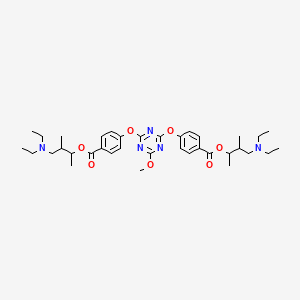
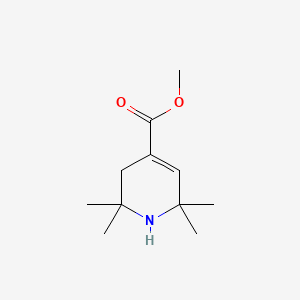
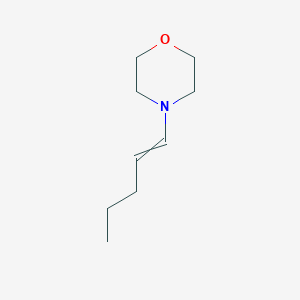


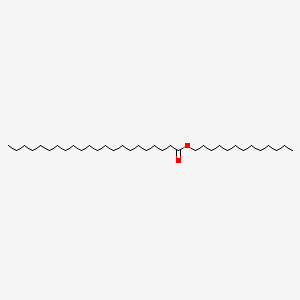

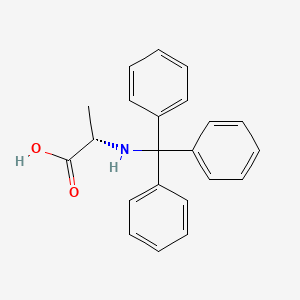
![tetrasodium;5-[[4-chloro-6-[3-[(4-chloro-6-propan-2-yloxy-1,3,5-triazin-2-yl)amino]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13790671.png)
